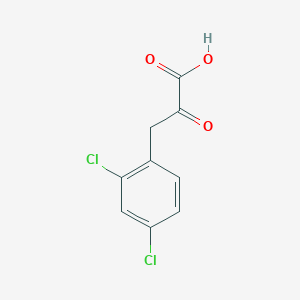
3-(2,4-Dichlorophenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-(2,4-dichlorophényl)-2-oxopropanoïque est un composé organique de formule moléculaire C9H6Cl2O3. Il s’agit d’un dérivé de l’acide phénylpropanoïque, caractérisé par la présence de deux atomes de chlore sur le cycle phényle et d’un groupe cétone sur la chaîne d’acide propanoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3-(2,4-dichlorophényl)-2-oxopropanoïque implique généralement la chloration de dérivés de l’acide phénylpropanoïque. Une méthode courante consiste en l’acylation de Friedel-Crafts du 2,4-dichlorobenzène avec l’anhydride acétique, suivie d’une oxydation pour introduire le groupe cétone. Les conditions réactionnelles comprennent souvent l’utilisation d’un catalyseur acide de Lewis tel que le chlorure d’aluminium (AlCl3) et d’un solvant inerte comme le dichlorométhane.
Méthodes de production industrielle
La production industrielle de l’acide 3-(2,4-dichlorophényl)-2-oxopropanoïque peut impliquer des procédés de chloration à grande échelle et l’utilisation de réacteurs à écoulement continu pour garantir une production efficace et constante. Le choix des réactifs et des catalyseurs est optimisé pour maximiser le rendement et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-(2,4-dichlorophényl)-2-oxopropanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage pour former des acides carboxyliques ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en groupe hydroxyle, formant des dérivés alcooliques.
Substitution : Les atomes de chlore sur le cycle phényle peuvent être substitués par d’autres groupes fonctionnels par le biais de réactions de substitution aromatique nucléophile.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en présence d’une base pour faciliter les réactions de substitution.
Principaux produits formés
Oxydation : Acides carboxyliques et autres dérivés oxydés.
Réduction : Dérivés alcooliques.
Substitution : Divers dérivés de l’acide phénylpropanoïque substitués.
4. Applications de la recherche scientifique
L’acide 3-(2,4-dichlorophényl)-2-oxopropanoïque a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’intermédiaire pharmaceutique ou principe actif.
Industrie : Il est utilisé dans la production de produits agrochimiques et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
3-(2,4-Dichlorophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-(2,4-dichlorophényl)-2-oxopropanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe cétone et les atomes de chlore du composé jouent un rôle crucial dans sa réactivité et son affinité de liaison. Il peut inhiber ou activer certaines enzymes ou certains récepteurs, ce qui entraîne les effets biologiques observés.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2,4-dichlorophénoxyacétique : Un herbicide largement utilisé présentant des caractéristiques structurelles similaires.
Acide 3-(2,5-dichlorophényl)propanoïque : Un autre dérivé avec des schémas de substitution de chlore différents.
Acide 2,4-dichlorohydrocinnamique : Un composé apparenté avec une structure d’acide phénylpropanoïque similaire.
Unicité
L’acide 3-(2,4-dichlorophényl)-2-oxopropanoïque est unique en raison de son schéma de substitution spécifique et de la présence d’un groupe cétone, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C9H6Cl2O3 |
|---|---|
Poids moléculaire |
233.04 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Cl2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
Clé InChI |
ZATJDJXSYJQFEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12609559.png)
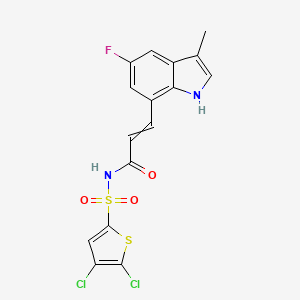
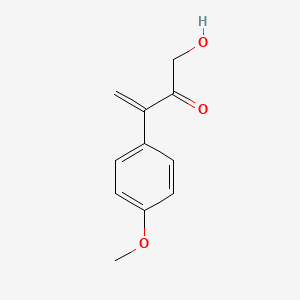

![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)
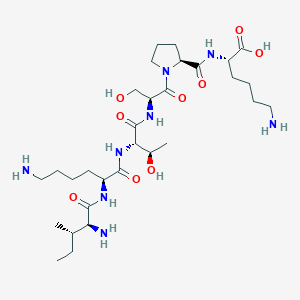
![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)
![6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one](/img/structure/B12609608.png)
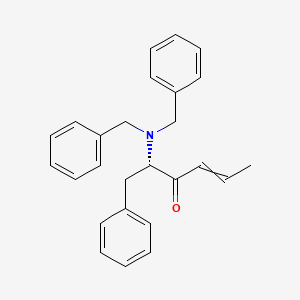
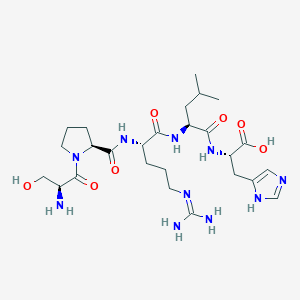
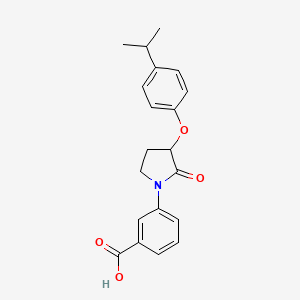
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
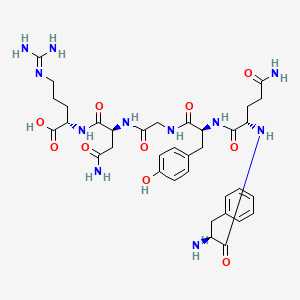
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea](/img/structure/B12609644.png)
